![molecular formula C9H9F2NO B3301725 (r)-6,8-Difluorochroman-4-amine CAS No. 912260-01-6](/img/structure/B3301725.png)
(r)-6,8-Difluorochroman-4-amine
Overview
Description
(R)-6,8-Difluorochroman-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of (R)-6,8-Difluorochroman-4-amine involves its interaction with various neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain by inhibiting the activity of MAO-A. This results in the modulation of various physiological and behavioral processes, including mood, cognition, and emotion.
Biochemical and Physiological Effects:
(R)-6,8-Difluorochroman-4-amine has been found to have significant biochemical and physiological effects in various animal models. This compound has been shown to reduce anxiety-like behavior, improve memory, and enhance cognitive function. Additionally, (R)-6,8-Difluorochroman-4-amine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (R)-6,8-Difluorochroman-4-amine is its high potency and selectivity as a MAO-A inhibitor. This makes it an attractive candidate for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on (R)-6,8-Difluorochroman-4-amine. One area of interest is the development of novel therapeutic agents based on this compound for the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of (R)-6,8-Difluorochroman-4-amine, as well as its pharmacokinetics and pharmacodynamics in humans. Finally, the development of new synthetic methods for (R)-6,8-Difluorochroman-4-amine may improve its yield and purity, making it more accessible for research and development.
Scientific Research Applications
(R)-6,8-Difluorochroman-4-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to possess significant pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects. Additionally, (R)-6,8-Difluorochroman-4-amine has been found to be a potent inhibitor of monoamine oxidase A (MAO-A), which is an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
properties
IUPAC Name |
(4R)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIGFYDHFRNAMR-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-6,8-Difluorochroman-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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